molecular formula C9H10ClNO2 B2763414 4-(2-Chloroethoxy)benzamide CAS No. 36616-30-5

4-(2-Chloroethoxy)benzamide

Cat. No. B2763414
CAS RN: 36616-30-5
M. Wt: 199.63
InChI Key: CVQWYCCXJPYZQI-UHFFFAOYSA-N
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Description

“4-(2-Chloroethoxy)benzamide” is a chemical compound with the molecular formula C9H10ClNO2. It has a molecular weight of 199.63 and is a beige solid . It is stored at room temperature .


Synthesis Analysis

Benzamides, including “4-(2-Chloroethoxy)benzamide”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The equilibrium structure from the experiment agrees well with the results of the ab initio calculations .


Chemical Reactions Analysis

The preparation of benzamide derivatives, including “4-(2-Chloroethoxy)benzamide”, involves the reaction performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

“4-(2-Chloroethoxy)benzamide” is a beige solid . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Safety And Hazards

The safety information available indicates that “4-(2-Chloroethoxy)benzamide” may be harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or in case of skin or eye irritation .

properties

IUPAC Name

4-(2-chloroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQWYCCXJPYZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethoxy)benzamide

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxybenzamide (194 g, 1.25M), 2-(benzenesulphonyloxy)ethyl chloride (359 g, 1.8M), and potassium carbonate (172.8 g, 1.25M) in butan-2-one (2.16 1) was stirred at reflux for 24 hours. After cooling, distilled water (2.0 1) was added and the resultant precipitate filtered off, washed with water, and dried. Crystallisation from ethanol gave the title compound, yield (232.0 g), m.p. 66°.
Quantity
194 g
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reactant
Reaction Step One
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359 g
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reactant
Reaction Step One
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172.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One

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